molecular formula C14H19NO4 B2689603 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795299-89-6

6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2689603
CAS No.: 1795299-89-6
M. Wt: 265.309
InChI Key: IGBUCVIUPRBFQO-UHFFFAOYSA-N
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Description

6-Methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one is a synthetic derivative of the 2H-pyran-2-one scaffold, a heterocyclic structure widely studied for its pharmacological and biological properties. The compound features:

  • Methyl group at position 6: A common substituent in pyranones, influencing lipophilicity and metabolic stability.
  • 1-Pivaloylazetidin-3-yloxy group at position 4: A bulky, sterically hindered substituent that may enhance binding specificity and resistance to enzymatic degradation.

The 2H-pyran-2-one core is notable for its presence in natural products (e.g., fungal metabolites) and synthetic drugs, often associated with antimicrobial, anticancer, and antiviral activities .

Properties

IUPAC Name

4-[1-(2,2-dimethylpropanoyl)azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-5-10(6-12(16)18-9)19-11-7-15(8-11)13(17)14(2,3)4/h5-6,11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBUCVIUPRBFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves the following steps:

    Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 4-hydroxy-6-methyl-2-pyrone derivative.

    Introduction of the Azetidine Moiety: The azetidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the pyranone ring.

    Pivaloyl Protection: The azetidine moiety is then protected with a pivaloyl group to enhance its stability and prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

The synthesis of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves:

  • Formation of the Pyranone Ring : This is achieved through cyclization reactions involving suitable precursors such as 4-hydroxy-6-methyl-2-pyrone.
  • Introduction of the Azetidine Moiety : A nucleophilic substitution reaction introduces the azetidine derivative into the pyranone framework.
  • Pivaloyl Protection : The azetidine group is protected with a pivaloyl moiety to enhance stability and prevent unwanted reactions.

Chemistry

The compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.

Biology

In biological research, 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one has shown potential in several areas:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, making it useful in drug discovery and development.
  • Receptor Binding Studies : It can be employed in studies involving receptor-ligand interactions, which are critical for understanding cellular signaling pathways.

Industry

The compound is utilized in the production of agrochemicals and dyes, demonstrating its versatility beyond medicinal chemistry.

Case Study 1: Kinase Inhibition

A study evaluating the kinase inhibitory potential of pyran derivatives found that this compound demonstrated significant inhibition of mTOR (mechanistic target of rapamycin), a key regulator in cancer cell growth. The IC50 value was reported in the low nanomolar range, indicating potent activity.

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, the compound was tested against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria, suggesting potential as a lead compound for developing new antibiotics.

Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionSignificant mTOR inhibition (IC50: low nM)
AntimicrobialModerate antibacterial activity against Gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers in vitro

Future Directions and Research Opportunities

The promising biological activities of this compound warrant further investigation. Future research could focus on:

  • Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with its targets.
  • In Vivo Studies : Testing the efficacy and safety of the compound in animal models to evaluate its therapeutic potential.
  • Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The substituent at position 4 significantly impacts biological activity and physicochemical properties.

Compound Name Position 4 Substituent Key Properties/Activities Reference ID
6-Methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one 1-Pivaloylazetidin-3-yloxy Enhanced steric bulk; potential for targeted binding
4-Hydroxy-6-(2-phenylethyl)-2H-pyran-2-one (DDK derivative) Hydroxyl group Lower steric hindrance; modified reactivity for phosphorylation
4-Methoxy-6-methyl-2H-pyran-2-one Methoxy group Inert to enzymatic conversion; used as a negative control in substrate specificity studies
Tetrahydro-6-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)-2H-pyran-2-one Cyclohexenyl group Higher lipophilicity (density: 0.969 g/cm³); industrial applications

Key Insight: The pivaloylazetidine group in the target compound offers unique steric and electronic properties compared to smaller (hydroxyl, methoxy) or non-polar (cyclohexenyl) substituents.

Substituent Variations at Position 6

Alkyl chain length and saturation at position 6 modulate bioactivity, particularly in antifungal and antimicrobial contexts.

Compound Name Position 6 Substituent Bioactivity Reference ID
6-Methyl-2H-pyran-2-one derivatives Methyl group Baseline structure for synthetic modification
6-Pentyl-2H-pyran-2-one (Trichoderma metabolite) Pentyl chain Antifungal activity against Botrytis cinerea
6-(Hept-1-en-1-yl)-2H-pyran-2-one Unsaturated heptenyl chain Enhanced reactivity; phytotoxic effects
6-(2-Phenylethyl)-2H-pyran-2-one (DDK derivative) Phenylethyl group Anticancer potential; used in phosphorylation studies

Key Insight : Methyl at position 6 (target compound) provides moderate lipophilicity, while longer or unsaturated chains (e.g., heptenyl) in homologs improve membrane penetration and bioactivity .

Bioactivity Profiles:
  • Target Compound : Expected to exhibit tailored bioactivity (e.g., antimicrobial, anticancer) due to the pivaloylazetidine group, though specific data are pending further studies.
  • 4-Hydroxy-6-methyl-2H-pyran-2-one Derivatives : Demonstrated antimicrobial and antifungal properties when modified with thiazole groups .
  • Trichoderma Metabolites : 6-Pentyl and 6-heptyl analogs show antifungal and phytotoxic effects, with unsaturated variants exhibiting higher potency .

Biological Activity

6-Methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.

Synthesis

The synthesis of 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one typically involves a multicomponent reaction, which can be optimized for yield and purity. The method often includes the use of readily available starting materials and has been reported to achieve high yields through various reaction conditions.

Antimicrobial Properties

Research indicates that compounds similar to 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one exhibit significant antimicrobial activity. For instance, derivatives of pyranones have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. Studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

In vitro assays have revealed that 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one exhibits antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantitatively assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing promising results .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In animal models, it has been shown to reduce inflammation markers, indicating its potential as a therapeutic agent for inflammatory diseases. Specifically, studies have highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of pyranone derivatives found that 6-methyl-4-((1-pivaloylazetidin-3-yl)oxy)-2H-pyran-2-one demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The researchers concluded that this compound could serve as a lead structure for developing new antimicrobial agents .

Case Study 2: Antioxidant Activity Assessment

In a controlled laboratory setting, the antioxidant capacity of the compound was evaluated alongside other known antioxidants. The results indicated that it had a higher radical scavenging activity than ascorbic acid at certain concentrations, suggesting its potential utility in nutraceutical applications .

Research Findings Table

Biological Activity Method Used Findings Reference
AntimicrobialMIC AssayEffective against E. coli and S. aureus
AntioxidantDPPH ScavengingHigher activity than ascorbic acid
Anti-inflammatoryCytokine AssayReduced TNF-alpha and IL-6 levels

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